![molecular formula C15H11NO2S2 B019493 2-((苯并[d]噻唑-2-基硫)甲基)苯甲酸 CAS No. 100961-61-3](/img/structure/B19493.png)

2-((苯并[d]噻唑-2-基硫)甲基)苯甲酸

描述

Synthesis Analysis

The synthesis of 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid derivatives involves several chemical processes and methods. Ersin Inkaya (2018) detailed the synthesis and characterization of a benzo[d]thiazole derivative using FT-IR, NMR, UV–Vis spectroscopies, TG/DTA thermal analysis, and single-crystal X-ray diffraction methods. This comprehensive approach underscores the complexity and meticulous nature of synthesizing these compounds (Inkaya, 2018).

Molecular Structure Analysis

Molecular structure determination is pivotal in understanding the properties and reactivity of 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid derivatives. The X-ray crystallography and DFT calculations offer insights into the optimized structure parameters, vibrational modes, and chemical shift values, providing a detailed picture of the molecular geometry and electronic distribution within these compounds. The work by Inkaya (2018) exemplifies the rigorous analysis required to elucidate the structure of benzo[d]thiazole derivatives, highlighting their complex and precise molecular frameworks (Inkaya, 2018).

Chemical Reactions and Properties

The chemical reactivity of 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid derivatives showcases their ability to form various complexes and undergo reactions that are significant in organic synthesis and potential applications. Mishra et al. (2019) explored the synthesis and antimicrobial activities of benzothiazole-imino-benzoic acid ligands and their metal complexes, demonstrating the compounds' capacity to interact with metals and exhibit biological activity (Mishra et al., 2019).

Physical Properties Analysis

Investigations into the physical properties, including thermal stability and spectroscopic characteristics, are crucial for understanding the applications and behavior of 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid derivatives. The thermal analysis (TG/DTA) and spectroscopic studies (FT-IR, NMR, UV–Vis) provide valuable data on the stability, molecular vibrations, and electronic transitions of these compounds, which are essential for their application in various fields.

Chemical Properties Analysis

The chemical properties, including reactivity with metals, antimicrobial activity, and potential for forming coordination polymers, highlight the versatility of 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid derivatives. The study by Mishra et al. (2019) on the antimicrobial activities of benzothiazole-imino-benzoic acid ligands and their metal complexes illustrates the broad spectrum of chemical behavior exhibited by these compounds, from forming stable metal complexes to exhibiting significant biological activities (Mishra et al., 2019).

科学研究应用

抗氧化活性

包括具有苯并噻唑环的噻唑衍生物已被发现表现出抗氧化活性 . 这些化合物可以作为自由基清除剂,减少生物系统中的氧化应激。

镇痛和抗炎活性

据报道,具有噻唑环的化合物具有镇痛和抗炎特性 . 这使得它们成为开发新型止痛药和抗炎药的潜在候选药物。

抗菌和抗真菌活性

苯并噻唑衍生物已显示出显着的抗菌和抗真菌活性 . 它们可以抑制多种细菌和真菌的生长,使其在开发新的抗菌和抗真菌剂方面发挥作用 .

抗病毒活性

噻唑衍生物也被发现具有抗病毒特性 . 它们可以抑制某些病毒的复制,这可能导致开发新的抗病毒药物。

抗肿瘤和细胞毒活性

某些苯并噻唑衍生物已显示出对前列腺癌细胞的强大作用 . 这表明它们在开发新的抗肿瘤或细胞毒药物方面具有潜在的应用。

抗结核活性

基于苯并噻唑的化合物已显示出有希望的抗结核活性 . 它们已被发现可以抑制引起结核病的细菌结核分枝杆菌的生长 .

抗糖尿病活性

一些苯并噻唑衍生物已被发现表现出降血糖活性 . 这表明它们在治疗糖尿病方面具有潜在的应用。

在材料科学中的应用

苯并噻唑环系统广泛应用于材料科学,包括开发硫化促进剂、抗氧化剂、植物生长调节剂、酶抑制剂、成像试剂、荧光材料和电致发光器件

作用机制

Target of Action

The primary target of 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B plays a pivotal role as a negative regulator of insulin and leptin signaling, making it an attractive target for antidiabetic drug discovery .

Mode of Action

The compound interacts with PTP1B by binding to its catalytic and second aryl binding site . This binding inhibits the activity of PTP1B, thereby enhancing insulin and leptin signaling .

Biochemical Pathways

The inhibition of PTP1B affects the insulin and leptin signaling pathways. These pathways are crucial for the regulation of glucose homeostasis and energy balance. By enhancing these pathways, the compound can potentially improve insulin sensitivity and glucose tolerance .

Pharmacokinetics

The compound’s in vitro ptp1b inhibitory activity and in vivo antihyperglycemic efficacy suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The compound exhibits good PTP1B inhibitory activity, with an IC50 value of 11.17 μM . It also shows good antihyperglycemic efficacy in streptozotocin-induced diabetic Wistar rats . These results suggest that the compound can effectively enhance insulin and leptin signaling, thereby improving glucose homeostasis and energy balance.

属性

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanylmethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2S2/c17-14(18)11-6-2-1-5-10(11)9-19-15-16-12-7-3-4-8-13(12)20-15/h1-8H,9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMLKRZCJZALYNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363644 | |

| Record name | 2-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100961-61-3 | |

| Record name | 2-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

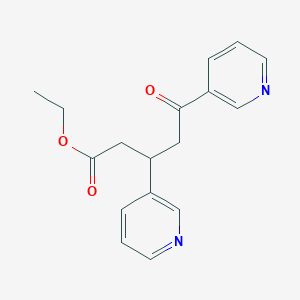

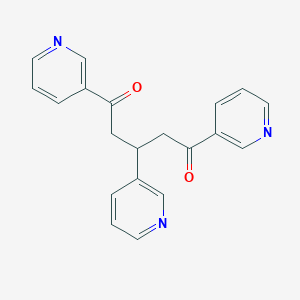

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenz[a]anthracene-7,12-dione](/img/structure/B19414.png)

![4,6-dichloro-1H-imidazo[4,5-c]pyridine](/img/structure/B19425.png)

![6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B19439.png)